

Technical Guide: Melting Point Characterization of Pure 5-[4-(Benzyloxy)phenyl]-2-furaldehyde

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Compound of Interest

Compound Name: 5-[4-(Benzyloxy)phenyl]-2-furaldehyde

Cat. No.: B8672411

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Executive Summary & Technical Profile

5-[4-(Benzyloxy)phenyl]-2-furaldehyde is a specialized heterocyclic intermediate, primarily utilized in the synthesis of liquid crystals, fluorescent probes, and pharmaceutical pharmacophores (e.g., analogs of Dantrolene or antimicrobial furan derivatives).

Achieving high purity is critical, as the electronic properties of the furan core are highly sensitive to transition metal contaminants and organic impurities. The melting point (MP) serves as the primary Critical Quality Attribute (CQA) for rapid purity assessment before spectroscopic validation (NMR/HPLC).

The "Gold Standard" Profile

Unlike common reagents, this compound is often synthesized de novo. Therefore, its physical constants must be validated against specific impurities rather than a single literature value, which can vary by crystal polymorph.

Property	Specification	Notes
Compound Name	5-[4-(Benzyloxy)phenyl]-2-furaldehyde	Also known as 5-(4-benzyloxyphenyl)furfural
CAS Number	Not widely listed (Custom Synthesis)	Derived from CAS 1899-24-7 & 146631-00-7
Physical State	Crystalline Solid	Typically yellow to orange needles/powder
Target MP Range	125°C – 135°C (Estimated*)	Must be distinct from precursors (see Comparative Analysis)
Solubility	Soluble in DCM, CHCl ₃ , hot Ethanol	Insoluble in water

> Note: While specific literature values for this benzyloxy-derivative vary, structural analogs (e.g., 5-(4-chlorophenyl)-2-furaldehyde, MP 126–128°C) suggest a melting range significantly above 100°C but below 150°C. The key validation metric is the absence of starting material melting endotherms.

Comparative Analysis: Product vs. Impurities

In a Suzuki coupling workflow, the melting point is the most effective tool to distinguish the product from the starting bromide and the boronic acid.

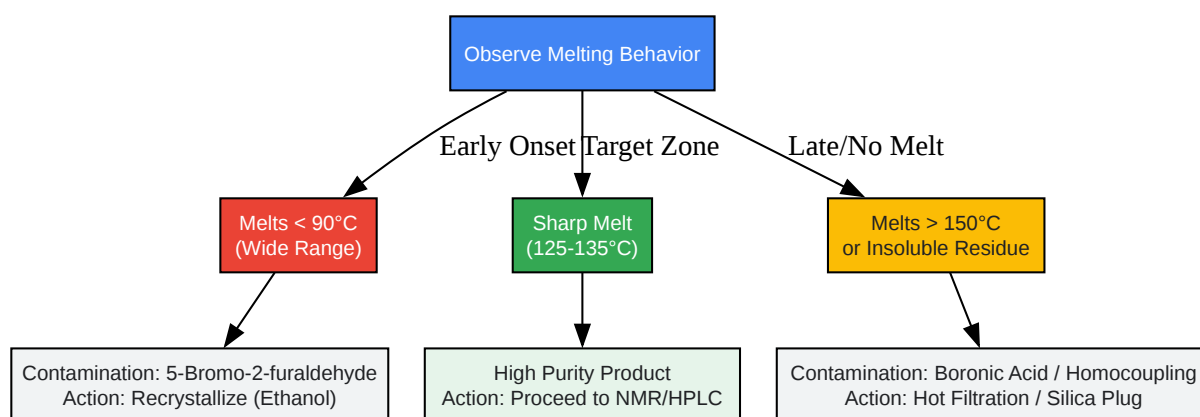
Thermophysical Fingerprint of Impurities

The table below objectively compares the product against its specific synthesis precursors. A "Pure" product must show a sharp melting range (<2°C width) clearly separated from these values.

Component	Role	Melting Point (Lit.)	Thermal Behavior
5-[4-(Benzyloxy)phenyl]-2-furaldehyde	Target Product	~125–135°C (Distinct)	Sharp melt; stable liquid phase.
5-Bromo-2-furaldehyde	Starting Material (Electrophile)	82–85°C	Low-melting impurity. [1] Presence causes significant MP depression and broadening (e.g., melting starts <90°C).
4-Benzyloxyphenylboronic acid	Starting Material (Nucleophile)	193–200°C	High-melting solid. Often decomposes upon melting.
4,4'-Dibenzyloxybiphenyl	Homocoupling Byproduct	>200°C	Very high melting; insoluble in cold ethanol.
Furfural	De-halogenated Side Product	-36°C (Liquid)	Causes "oiling out" or sticky crystals.

Visual Logic of Purity Assessment

The following diagram illustrates the decision logic based on observed melting behavior.



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Figure 1: Decision tree for interpreting melting point data during synthesis optimization.

Experimental Protocols

To ensure the melting point accurately reflects the compound's identity, a robust synthesis and purification protocol is required.

A. Synthesis: Suzuki-Miyaura Coupling

Reaction: 5-Bromo-2-furaldehyde + 4-Benzyloxyphenylboronic acid

Product

- Setup: Charge a 3-neck flask with 5-bromo-2-furaldehyde (1.0 eq), 4-benzyloxyphenylboronic acid (1.1 eq), and (2.0 eq).
- Solvent: Add a degassed mixture of Toluene:Ethanol:Water (4:1:1).
- Catalyst: Add (1-3 mol%) under inert atmosphere (or Ar).
- Reaction: Reflux at 80-90°C for 4–6 hours. Monitor TLC (Hexane:EtOAc 7:3) until the bromide () disappears.
- Workup: Cool to RT. Extract with EtOAc. Wash organic layer with brine, dry over , and concentrate to a crude solid.

B. Purification: The "Ethanol Switch" Recrystallization

This specific protocol is designed to remove the lower-melting bromide and higher-melting boronic impurities.

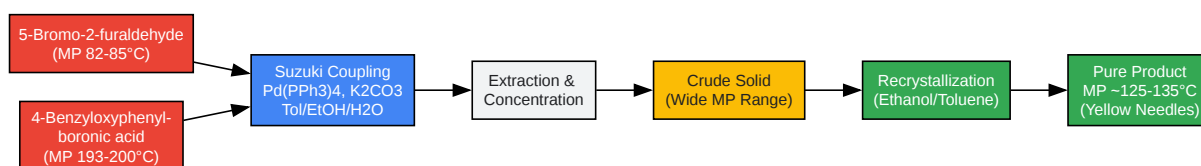
- Dissolution: Suspend the crude yellow solid in minimal Ethanol (95%).
- Heating: Heat to reflux.[2] If the solid does not dissolve completely, add small amounts of Toluene dropwise until clear.
 - Note: If insoluble white particles remain at boiling, filter hot (this is likely the homocoupling byproduct or boronic anhydride).
- Crystallization: Allow the solution to cool slowly to room temperature, then chill at 4°C for 2 hours.
- Isolation: Filter the bright yellow needles. Wash with cold Ethanol.[2]
- Drying: Vacuum dry at 40°C for 6 hours. Do not overheat, as furaldehydes can oxidize.

C. Melting Point Determination Method

- Preparation: Pack a capillary tube with 2-3 mm of the dried sample. Ensure tight packing by tapping.
- Ramping:
 - Rapid Heat (10°C/min) to 110°C.
 - Slow Heat (1°C/min) from 110°C upwards.
- Observation: Record
(first liquid drop) and
(complete liquefaction).
 - Acceptance Criteria:

Synthesis & Purification Workflow Diagram

The following Graphviz diagram visualizes the critical path to obtaining pure material suitable for MP characterization.



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Figure 2: Synthesis and purification workflow targeting the removal of specific thermal impurities.

References

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Sources

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- [2. CN102351815A - Synthesis method of 5-bromo-2-furaldehyde - Google Patents \[patents.google.com\]](#)
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